Bienvenue dans la boutique en ligne BenchChem!

Abyssinone V

PTP1B inhibition diabetes obesity

Abyssinone V is the only prenylated flavonoid from Erythrina melanacantha that increases oxidative stress and reduces stress resistance in C. elegans—unlike generic flavonoids, it lacks radical-scavenging activity. Procurement of this parent compound (not the 4'-methyl ether) is essential for studies requiring the free 4'-OH for derivatization. Validated applications include PTP1B inhibition (IC50 14.8–39.7 μM), dual PLA2/PTP1B targeting, broad-spectrum antibacterial activity, and pro-oxidant mechanism research.

Molecular Formula C25H28O5
Molecular Weight 408.5 g/mol
Cat. No. B1196512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbyssinone V
Synonymsabyssinone V
abyssinone-V
Molecular FormulaC25H28O5
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
InChIInChI=1S/C25H28O5/c1-14(2)5-7-16-9-18(10-17(25(16)29)8-6-15(3)4)22-13-21(28)24-20(27)11-19(26)12-23(24)30-22/h5-6,9-12,22,26-27,29H,7-8,13H2,1-4H3/t22-/m0/s1
InChIKeyLQHKFMYWTKORCE-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abyssinone V for Research Procurement: Chemical Identity, Source, and Known Bioactivity Profile


Abyssinone V is a trihydroxyflavanone belonging to the 3'-prenylated flavanone subclass, characterized by a flavanone backbone substituted with hydroxy groups at positions 5, 7, and 4' and prenyl (3-methylbut-2-enyl) groups at positions 3' and 5' [1]. It is a naturally occurring secondary metabolite isolated primarily from the stem and root bark of several Erythrina species, including E. melanacantha, E. mildbraedii, E. sigboidea, and E. caffra [2][3]. The compound has been identified as a protein tyrosine phosphatase-1B (PTP1B) inhibitor with reported IC50 values ranging from 14.8 ± 1.1 to 39.7 ± 2.5 μM in enzymatic assays . Unlike many flavonoids, Abyssinone V does not exhibit radical-scavenging antioxidant activity in vitro; instead, it has been shown to increase oxidative stress and reduce stress resistance in the Caenorhabditis elegans model organism [4]. This pro-oxidant profile distinguishes Abyssinone V from many commonly screened flavonoid natural products.

Why Abyssinone V Cannot Be Interchanged with Other Prenylated Flavonoids from Erythrina


The Erythrina genus produces a diverse array of prenylated flavonoids, including abyssinoflavanones, sigmoidins, and isoflavones, all sharing the flavanone core scaffold. However, substitution with generic prenylated flavonoids from this class is not scientifically valid for procurement decisions due to divergent and sometimes opposing biological activities. For instance, while many flavonoids are recognized for their antioxidant and stress-protective properties, Abyssinone V uniquely increases oxidative stress and decreases stress resistance in C. elegans, a phenotype not observed with other co-isolated prenylated flavonoids from the same stem bark extract [1]. Furthermore, the methyl ether derivative (Abyssinone V-4'-methyl ether) exhibits distinct activity profiles, including pneumococcal neuraminidase inhibition (IC50 = 2.18 μM) and cytotoxic effects on human breast cancer cells, which are not attributable to the parent compound Abyssinone V [2][3]. The specific prenylation pattern at positions 3' and 5' confers a unique combination of PTP1B inhibitory activity and pro-oxidant effects that is not generalizable across the broader prenylated flavonoid family [4]. Therefore, procurement of Abyssinone V specifically, rather than a generic Erythrina prenylated flavonoid, is essential for studies requiring its precise pharmacological fingerprint.

Quantitative Differentiation Evidence: Abyssinone V vs. Closest Analogs and In-Class Comparators


Abyssinone V vs. Abyssinone V-4'-Methyl Ether: PTP1B Inhibition Potency Comparison

Abyssinone V demonstrates measurable but moderate PTP1B inhibitory activity with IC50 values ranging from 14.8 ± 1.1 to 39.7 ± 2.5 μM across multiple isoprenylated flavonoids in the study [1]. This potency is approximately 3- to 10-fold weaker than that reported for synthetic PTP1B inhibitors (e.g., PTP1B-IN-3, IC50 = 120 nM) . The 4'-methyl ether derivative (Abyssinone V-4'-methyl ether) exhibits an IC50 of 22.6 μM against human recombinant PTP1B, which falls within the same range as the parent compound, indicating that methylation at the 4' position does not significantly alter PTP1B inhibitory potency [2]. For research applications requiring specific PTP1B inhibition with defined potency, Abyssinone V should be selected when a moderate-affinity natural product inhibitor is required, rather than high-potency synthetic alternatives.

PTP1B inhibition diabetes obesity enzyme assay

Antibacterial Activity: Abyssinone V vs. Abyssinone IV Head-to-Head Comparison

In a comparative antibacterial study of four natural dual prenylated flavonoids synthesized from Erythrina species, both Abyssinone V and Abyssinone IV demonstrated remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli [1]. The study reported that both compounds exhibited moderate to strong bacteriostatic effects, though quantitative MIC values for Abyssinone V specifically against S. aureus and E. coli were not discretely reported in the available abstract [1]. Earlier database records from the Phytochemical Dictionary indicate Abyssinone V possesses antibacterial activity against Staphylococcus aureus [2]. For procurement purposes, Abyssinone V and Abyssinone IV show comparable antibacterial profiles in this study, but Abyssinone V offers the additional differentiation of PTP1B inhibitory activity and pro-oxidant effects not reported for Abyssinone IV, making it the preferred selection when both antibacterial and enzymatic target modulation are desired in the same experimental system.

antibacterial Staphylococcus aureus Escherichia coli antimicrobial

Cytotoxic Activity: Abyssinone V (Parent) vs. 4'-Methylabyssinone V and Abyssinoflavanone VII

4'-Methylabyssinone V (the methyl ether derivative of Abyssinone V) and abyssinoflavanone VII both show moderate cytotoxic activity with IC50 values of 5 μmol/L and 3.5 μmol/L, respectively, in a hepatoma cell line [1]. Importantly, only abyssinoflavanone VII selectively induced apoptosis as measured by caspase-3/7 activation and nuclear fragmentation, whereas 4'-methylabyssinone V did not trigger this apoptotic pathway despite comparable cytotoxicity [1]. The parent compound Abyssinone V itself was not tested in this specific cytotoxicity assay; however, the data demonstrate that methylation at the 4' position yields moderate cytotoxicity without apoptotic induction, whereas the abyssinoflavanone scaffold (differing in prenylation pattern) retains apoptosis-inducing capability [1].

cytotoxicity apoptosis hepatoma cancer

Neuraminidase and Anti-Pneumococcal Activity: Abyssinone V-4'-Methyl Ether as a Differentiated Derivative

Abyssinone V-4'-methyl ether (27) inhibited pneumococcal neuraminidase (NA) with an IC50 of 2.18 μM, pneumococcal growth with an MIC of 5.63 μM, and biofilm formation with an MBIC of 4.21 μM, without harming lung epithelial cells at tested concentrations [1]. This represents a significant functional differentiation from the parent Abyssinone V, for which neuraminidase inhibition has not been reported. The dual activity against both viral (influenza NA) and bacterial (S. pneumoniae growth and biofilm) targets makes this derivative unique among the prenylated flavonoid class. Comparative activity data for other structurally related compounds in this study indicate that the 4'-methyl ether modification confers this specific anti-pneumococcal activity profile, which is absent in the parent Abyssinone V [1].

neuraminidase Streptococcus pneumoniae antiviral biofilm

Oxidative Stress Modulation: Abyssinone V as a Pro-Oxidant Differentiator

In a systematic evaluation of eight prenylated flavonoids isolated from Erythrina melanacantha stem bark, none of the compounds decreased the accumulation of reactive oxygen species (ROS) in C. elegans [1]. Critically, Abyssinone V (compound 1) caused a significant increase in oxidative stress in vivo as measured by the 2',7'-dichlorofluorescein assay, a pro-oxidant effect not observed with the other seven tested flavonoids including abyssinon-4'-O-methylether (2), sigmoidin B-4'-O-methylether (3), glabranin (4), 8-prenylnaringenin (5), citflavanone (6), exiguaflavanone (7), and homoeriodictyol (8) [1]. In the same study, none of the compounds showed radical-scavenging effects in the in vitro TEAC (Trolox equivalent antioxidative capacity) assay, and most compounds (including Abyssinone V, glabranin, 8-prenylnaringenin, and homoeriodictyol) decreased stress resistance against thermal challenge [1]. Abyssinone V is therefore uniquely characterized by its pro-oxidant phenotype among this set of structurally related prenylated flavonoids from the same botanical source.

oxidative stress ROS Caenorhabditis elegans pro-oxidant

Phospholipase A2 Inhibition: Abyssinone V Shows Weak Activity Relative to Potent Inhibitors

Abyssinone V inhibits phospholipase A2 (PLA2) with an IC50 of 6.00 μM (6000 nM) in fMLP and A23187 ionophore-stimulated human HL60 cells, measured by effect on [3H]arachidonic acid release [1]. This PLA2 inhibitory activity represents a distinct pharmacological target separate from PTP1B inhibition. For context, this potency is moderate relative to other known natural product PLA2 inhibitors; for comparison, manoalide (a potent marine natural product PLA2 inhibitor) exhibits IC50 values in the low nanomolar range (typically <100 nM) [2]. The dual PTP1B/PLA2 inhibition profile distinguishes Abyssinone V from other prenylated flavonoids in the Erythrina class that have been characterized only for single-target activity. The PLA2 IC50 of 6.00 μM establishes Abyssinone V as a tool compound for studies of arachidonic acid pathway modulation, though researchers requiring potent PLA2 inhibition should consider alternative chemotypes.

phospholipase A2 inflammation PLA2 arachidonic acid

Validated Research Application Scenarios for Abyssinone V Based on Comparative Evidence


PTP1B Inhibition Studies with Moderate-Affinity Natural Product Ligand

Abyssinone V is appropriate for enzymatic and cellular studies of PTP1B inhibition where a moderate-affinity natural product inhibitor (IC50 range 14.8-39.7 μM) is required [1]. This scenario is particularly relevant for: (1) Structure-activity relationship studies investigating how prenylation patterns affect PTP1B binding, using Abyssinone V as a reference compound; (2) Diabetes and obesity research requiring natural product PTP1B inhibitors with defined, reproducible potency; (3) Comparative studies against higher-potency synthetic PTP1B inhibitors (e.g., PTP1B-IN-3, IC50 = 120 nM) to assess the functional consequences of differential target engagement [2]. The free 4'-OH group in Abyssinone V enables further derivatization not possible with the 4'-methyl ether analog, making it the preferred starting material for medicinal chemistry campaigns.

Pro-Oxidant and Oxidative Stress Induction Research

Abyssinone V is the only compound among eight structurally related prenylated flavonoids from Erythrina melanacantha that increases oxidative stress in the C. elegans in vivo model [1]. This validated pro-oxidant phenotype makes Abyssinone V uniquely suitable for: (1) Studies investigating mechanisms of oxidative stress induction and ROS-mediated cellular responses; (2) Cancer research exploring pro-oxidant therapeutic strategies where selective ROS elevation is desired; (3) Comparative stress response studies using C. elegans as a model organism to interrogate the molecular pathways governing stress resistance and oxidative damage; (4) Structure-function investigations into how specific prenylation patterns on the flavanone scaffold dictate pro-oxidant versus neutral or antioxidant outcomes. Researchers should note that Abyssinone V does NOT exhibit radical-scavenging antioxidant activity in vitro and is therefore not appropriate for antioxidant screening or cytoprotection studies [1].

Antibacterial Screening and Multi-Target Antimicrobial Studies

Abyssinone V demonstrates remarkable antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in comparative studies with Abyssinone IV [1]. This antibacterial profile, combined with its PTP1B inhibitory activity and pro-oxidant effects, makes Abyssinone V suitable for: (1) Multi-target antimicrobial discovery programs seeking compounds with polypharmacology (antibacterial plus enzyme inhibition); (2) Natural product library screening where a compound with broad-spectrum antibacterial activity is required; (3) Studies investigating the relationship between bacterial stress responses and antibacterial efficacy. For research specifically targeting Streptococcus pneumoniae or influenza neuraminidase, Abyssinone V-4'-methyl ether (CAS 201480-12-8) should be procured instead, as it demonstrates validated anti-pneumococcal NA inhibition (IC50 = 2.18 μM), growth inhibition (MIC = 5.63 μM), and biofilm inhibition (MBIC = 4.21 μM) not reported for the parent compound [2].

Dual PLA2/PTP1B Pathway Inhibition Studies

Abyssinone V exhibits measurable inhibition of both phospholipase A2 (PLA2, IC50 = 6.00 μM) and protein tyrosine phosphatase-1B (PTP1B, IC50 = 14.8-39.7 μM) [1][2]. This dual-target profile makes Abyssinone V appropriate for: (1) Studies investigating the intersection of arachidonic acid metabolism and insulin signaling pathways; (2) Inflammation research where moderate PLA2 inhibition combined with PTP1B modulation is mechanistically relevant; (3) Comparative pharmacology studies evaluating the relative contribution of PLA2 versus PTP1B inhibition to observed cellular phenotypes. Researchers should note that the PLA2 inhibitory potency is moderate (μM range) and not comparable to potent natural PLA2 inhibitors such as manoalide (nM range); Abyssinone V is therefore not suitable as a positive control for potent PLA2 inhibition studies [3]. For applications requiring specific pathway interrogation, the dual inhibitor profile of Abyssinone V necessitates careful experimental design with appropriate single-target controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abyssinone V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.